Rp-5-OMe-UDPalphaB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) involves several stepsThis process typically requires specific reaction conditions, including the use of protective groups and selective deprotection steps to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of the boranophosphate group.
Reduction: Reduction reactions can also be performed, typically using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of boranophosphate derivatives and their interactions with other molecules.
Mechanism of Action
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) exerts its effects by selectively binding to the P2Y6 receptor, a G protein-coupled receptor involved in various cellular signaling pathways . Upon binding, the compound induces intracellular calcium signaling, which can lead to various downstream effects, including cell protection and modulation of immune responses . The molecular targets and pathways involved include the activation of G proteins and subsequent activation of phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol .
Comparison with Similar Compounds
Rp-5-OMe-uridine-5’-O-(alpha-boranodiphosphate) is unique due to its boranophosphate moiety, which enhances its stability and activity compared to other uridine derivatives . Similar compounds include:
5-OMe-uridine-5’-O-(alpha-boranodiphosphate): A closely related compound with similar activity but different structural features.
Uridine-5’-O-(alpha-boranodiphosphate): Another derivative with a boranophosphate group but lacking the methoxy substitution at the 5-position.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and stability.
Properties
Molecular Formula |
C10H20BN2O12P2- |
---|---|
Molecular Weight |
433.03 g/mol |
IUPAC Name |
[[(2R,3R,4S)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-phosphonooxyphosphoryl]boranuide |
InChI |
InChI=1S/C10H20BN2O12P2/c1-22-4-2-13(10(17)12-8(4)16)9-7(15)6(14)5(24-9)3-23-26(11,18)25-27(19,20)21/h4-7,9,14-15H,2-3H2,1,11H3,(H,12,16,17)(H2,19,20,21)/q-1/t4?,5-,6+,7+,9?,26-/m1/s1 |
InChI Key |
YXHXVAMQDBFYRD-ANTPIODHSA-N |
Isomeric SMILES |
[BH3-][P@@](=O)(OC[C@@H]1[C@@H]([C@@H](C(O1)N2CC(C(=O)NC2=O)OC)O)O)OP(=O)(O)O |
Canonical SMILES |
[BH3-]P(=O)(OCC1C(C(C(O1)N2CC(C(=O)NC2=O)OC)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.